Scandium triiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the chemical formula ScI₃. It is classified as a lanthanide iodide and appears as a yellowish powder. This compound is primarily used in metal halide lamps due to its ability to maximize ultraviolet emission and prolong bulb life .

Mechanism of Action

Target of Action

Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 . It is primarily used in metal halide lamps, where it works together with similar compounds, such as caesium iodide . The primary targets of this compound are these lamps, where it helps to maximize the emission of UV light and prolong bulb life .

Mode of Action

This compound interacts with its targets (metal halide lamps) by contributing to the emission of UV light . It does this by tuning the maximized UV emission to a range that can initiate photopolymerizations . This interaction results in a prolonged bulb life and enhanced UV light emission .

Biochemical Pathways

For instance, the UV light emitted by these lamps can be used to initiate photopolymerizations .

Pharmacokinetics

It’s worth noting that the compound can be produced through the direct reaction of the elements, or less effectively, by dehydrating sci3(h2o)6 .

Result of Action

The primary result of this compound’s action is the enhanced emission of UV light from metal halide lamps . This increased UV emission can be tuned to a range that can initiate photopolymerizations , which can be useful in various industrial and scientific applications.

Biochemical Analysis

Biochemical Properties

The biochemical effects of Scandium, the key element in Scandium triiodide, have been compared with those of other elements. It has been observed that Scandium can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements

Cellular Effects

Scandium, the primary element in this compound, has been found to have several biochemical effects on cells. It is not an essential element for organisms, but it is detectable in a wide variety of tissues in many species, including humans . Scandium has been recognized for its ability to replace toxic heavy metals in technological applications . It is not entirely free of toxicity. The mechanisms of Scandium toxicity may include substitution for essential metals, enzyme inhibition, elemental dyshomeostasis, and other indirect effects .

Molecular Mechanism

This compound adopts a structure similar to that of iron trichloride (FeCl3), crystallizing into a rhombohedral lattice . Scandium has a coordination number of 6, while iodine has a coordination number of 3 and is trigonal pyramidal .

Dosage Effects in Animal Models

The effects of Scandium, the primary element in this compound, have been studied in animal models. For instance, the LD50 doses for ScCl3 at 24 hours post-exposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection

Metabolic Pathways

Scandium, the primary element in this compound, has been found to interfere with the metabolism of calcium, magnesium, and other essential elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The purest form of scandium triiodide is obtained through the direct reaction of scandium metal with iodine: [ 2 \text{Sc} + 3 \text{I}_2 \rightarrow 2 \text{ScI}_3 ] Alternatively, anhydrous this compound can be produced by dehydrating hydrated this compound (ScI₃·6H₂O) .

Industrial Production Methods: Industrial production of this compound typically involves the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Scandium triiodide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other halogens or ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Higher oxidation state scandium compounds.

Reduction: Lower oxidation state scandium compounds.

Substitution: Mixed halide compounds of scandium.

Scientific Research Applications

Scandium triiodide has several scientific research applications, including:

Chemistry: Used in the synthesis of other scandium compounds and as a catalyst in organic reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in radiotherapy and diagnostic imaging.

Industry: Widely used in metal halide lamps, which are employed in various lighting applications due to their high efficiency and long lifespan .

Comparison with Similar Compounds

- Scandium fluoride (ScF₃)

- Scandium chloride (ScCl₃)

- Scandium bromide (ScBr₃)

- Yttrium triiodide (YI₃)

- Lutetium triiodide (LuI₃)

Comparison: Scandium triiodide is unique among these compounds due to its specific use in metal halide lamps. While other scandium halides like scandium fluoride, scandium chloride, and scandium bromide have their own applications, this compound’s ability to maximize ultraviolet emission and prolong bulb life makes it particularly valuable in lighting technology .

Properties

CAS No. |

14474-33-0 |

|---|---|

Molecular Formula |

I3Sc |

Molecular Weight |

425.6693 g/mol |

IUPAC Name |

triiodoscandium |

InChI |

InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 |

InChI Key |

HUIHCQPFSRNMNM-UHFFFAOYSA-K |

SMILES |

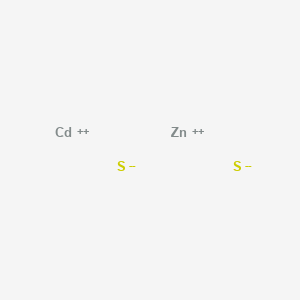

[Sc+3].[I-].[I-].[I-] |

Canonical SMILES |

[Sc](I)(I)I |

Key on ui other cas no. |

42096-67-3 14474-33-0 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)